molecular formula C11H6F3N3O2 B2899940 6-hydroxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide CAS No. 2034360-90-0

6-hydroxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B2899940
CAS No.: 2034360-90-0
M. Wt: 269.183
InChI Key: XLCLFPUAVWNNOY-UHFFFAOYSA-N
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Description

6-hydroxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide is a heterocyclic compound that contains a pyrimidine ring substituted with a hydroxy group at the 6-position and a carboxamide group at the 4-position. The compound also features a trifluorophenyl group attached to the nitrogen atom of the carboxamide. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Hydroxy Group: The hydroxy group at the 6-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Trifluorophenyl Group: The trifluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a trifluorophenyl halide and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrimidine derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The hydroxy group at the 6-position can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The carboxamide group can be reduced to form an amine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products:

    Oxidation Products: Ketone or aldehyde derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-hydroxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Comparison with Similar Compounds

    6-hydroxy-N-phenylpyrimidine-4-carboxamide: Lacks the trifluorophenyl group, which may result in different binding affinities and biological activities.

    6-hydroxy-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide: Contains a difluorophenyl group instead of a trifluorophenyl group, which may affect its chemical reactivity and biological properties.

    6-hydroxy-N-(3,4,5-trifluorophenyl)pyrimidine-4-carboxamide: Has a different substitution pattern on the phenyl ring, potentially leading to variations in its interactions with molecular targets.

Uniqueness: The presence of the trifluorophenyl group at the 2,3,4-positions in 6-hydroxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide imparts unique electronic and steric properties, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

6-oxo-N-(2,3,4-trifluorophenyl)-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O2/c12-5-1-2-6(10(14)9(5)13)17-11(19)7-3-8(18)16-4-15-7/h1-4H,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCLFPUAVWNNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1NC(=O)C2=CC(=O)NC=N2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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